molecular formula C11H8BrF2NO2 B1414347 Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate CAS No. 1807213-90-6

Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate

Cat. No.: B1414347
CAS No.: 1807213-90-6
M. Wt: 304.09 g/mol
InChI Key: AWYSDIVJLIUXAE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate is a complex organic compound characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenylacetate structure

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation: The synthesis of this compound typically involves halogenation to introduce the bromine atom, followed by cyanation to incorporate the cyano group.

  • Difluoromethylation: The difluoromethyl group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

  • Esterification: The final step involves esterification to form the phenylacetate moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and cyanation reactions, often using continuous flow reactors to ensure consistency and safety. Difluoromethylation and esterification steps are typically carried out under optimized conditions to maximize yield and purity.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) compounds.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine and cyano positions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) compounds.

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted phenylacetates or cyano compounds.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It can serve as a probe in biological studies to understand the behavior of bromine and cyano groups in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-bromo-2-cyano-6-methylphenylacetate: Similar structure but lacks the difluoromethyl group.

  • Methyl 3-bromo-6-cyano-2-methylphenylacetate: Similar structure but has a methyl group instead of difluoromethyl.

Uniqueness: The presence of the difluoromethyl group in Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate provides unique chemical properties, such as increased stability and reactivity compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 2-[3-bromo-6-cyano-2-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-7-6(5-15)2-3-8(12)10(7)11(13)14/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYSDIVJLIUXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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